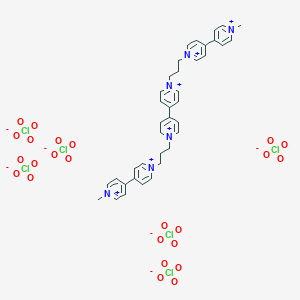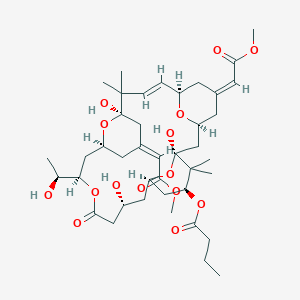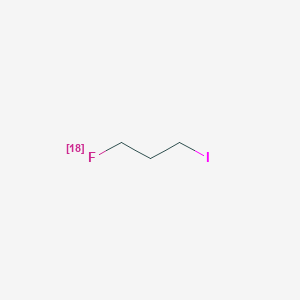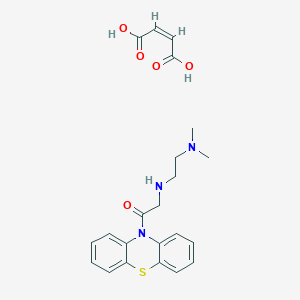
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a chemical compound that belongs to the family of phenothiazine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. This leads to a decrease in dopamine activity, which is thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well-known. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1). One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in order to minimize its potential toxicity.
Conclusion:
In conclusion, 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. While it has several advantages, such as its well-established pharmacological profile, it also has limitations, such as its potential toxicity. Further studies are needed to determine its optimal use and potential applications.
Synthesemethoden
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) involves the reaction of phenothiazine with N-(2-dimethylaminoethyl)glycine in the presence of maleic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is a white crystalline solid that is soluble in water.
Eigenschaften
CAS-Nummer |
100770-17-0 |
|---|---|
Produktname |
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) |
Molekularformel |
C22H25N3O5S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YZNQXKVXAWSXRO-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Synonyme |
(beta-Dimethylaminoethyl)aminoacetyl-10-phenothiazine maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



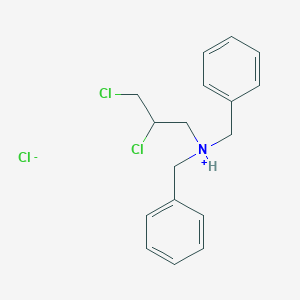
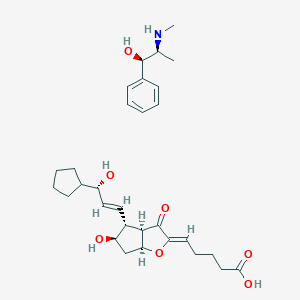
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



